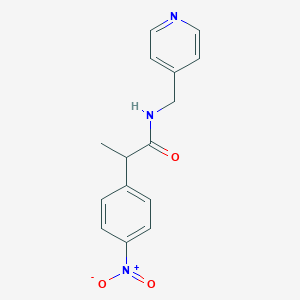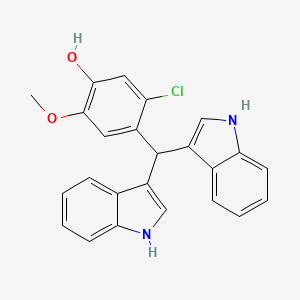
N,N-dimethyl-1-(2-naphthylsulfonyl)prolinamide
Overview
Description
N,N-dimethyl-1-(2-naphthylsulfonyl)prolinamide, commonly known as DNP, is a chemical compound that is widely used in scientific research. It is a proline-derived chiral auxiliary and a powerful organocatalyst that has gained significant attention in the field of organic chemistry due to its unique properties.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
“N,N-dimethyl-1-(2-naphthylsulfonyl)prolinamide” serves as a building block for a diverse range of heterocyclic compounds. These include acyclic, carbocyclic, and five- and six-membered heterocyclic derivatives. The utility of such compounds is significant in medicinal chemistry, where they are often explored for their biological activities and potential as therapeutic agents .
Biomedical Applications
The analogues of “this compound” have shown promise in biomedical applications. They provide access to new classes of biologically active heterocyclic compounds. This has implications for drug discovery and development, particularly in the search for novel treatments for various diseases .
Organic and Organometallic Transformations
This compound is used in organic and organometallic transformations. It acts as a multipurpose reagent, participating in processes that serve as a source of various building blocks. This versatility is crucial in synthetic chemistry, where it can contribute to the synthesis of a variety of complex molecules .
Amination and Amidation Reactions
“this compound” is utilized in amination and amidation reactions. These reactions are fundamental in organic synthesis, allowing for the introduction of amine and amide functionalities into organic molecules. Such functionalities are key in the development of pharmaceuticals and agrochemicals .
Water Treatment
The structure of “this compound” derivatives, such as DMAA, can be used in water treatment. Copolymers of DMAA with other compounds act as polymeric flocculants, aiding in the removal of heavy metal ions and dyes from water bodies. This is crucial for environmental protection and public health .
Development of Self-Healing Materials
Hydrogels based on derivatives of “this compound” have been studied for their self-healing properties. These materials can recover their structure and function after damage, which is beneficial for extending the lifespan of various products and reducing waste .
Safety and Hazards
properties
IUPAC Name |
N,N-dimethyl-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-18(2)17(20)16-8-5-11-19(16)23(21,22)15-10-9-13-6-3-4-7-14(13)12-15/h3-4,6-7,9-10,12,16H,5,8,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBDSNGADHKNMTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{[2-(3-chlorophenoxy)propanoyl]amino}phenyl)butanamide](/img/structure/B4074349.png)

![1-[3-(4-isopropoxyphenoxy)propyl]azepane oxalate](/img/structure/B4074364.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-2-phenylbutanamide](/img/structure/B4074375.png)
![2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-[1-(1-ethylpropyl)-3-methyl-1H-pyrazol-5-yl]acetamide](/img/structure/B4074378.png)
![7-{(3-ethoxy-4-methoxyphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-2-methyl-8-quinolinol](/img/structure/B4074392.png)
![2-[3'-isobutyl-5'-(4-methoxyphenyl)-2,4',6'-trioxo-3',3a',4',5',6',6a'-hexahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B4074399.png)
![3-bromo-N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]-4-ethoxybenzamide](/img/structure/B4074405.png)
![1-[4-(2-bromo-4-chlorophenoxy)butyl]azepane oxalate](/img/structure/B4074421.png)

![1-[4-(4-iodophenoxy)butyl]azepane oxalate](/img/structure/B4074433.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylcyclohexanamine oxalate](/img/structure/B4074452.png)
![1-[2-(2-naphthyloxy)ethyl]piperazine oxalate](/img/structure/B4074465.png)
methanone](/img/structure/B4074469.png)